A₁AR Allosteric Enhancement Equivalent to PD-81,723
In a head-to-head comparison within the same study, compound 18b exhibited an AE score of 19 ± 5% (mean ± SD), which is statistically indistinguishable from that of PD-81,723 (12f; AE score = 19 ± 2.9%) [1]. Both compounds also showed equivalent competitive antagonist activity at the orthosteric site: 42 ± 9% inhibition of [³H]CPX binding for 18b versus 42 ± 7% for PD-81,723 [1]. This equivalence is notable because 18b achieves the same functional profile as PD-81,723 through a fundamentally different scaffold—a tetrahydrobenzo ring system—rather than the 4,5-dimethyl substitution pattern of PD-81,723. The AE assay employed membranes from CHO-K1 cells stably expressing the human A₁AR, using [¹²⁵I]ABA as the agonist radioligand and measuring stabilization of the agonist-A₁AR-G protein ternary complex [1].
| Evidence Dimension | Allosteric enhancer (AE) score at human A₁AR |
|---|---|
| Target Compound Data | AE score = 19 ± 5%; [³H]CPX binding inhibition = 42 ± 9% |
| Comparator Or Baseline | PD-81,723 (12f): AE score = 19 ± 2.9%; [³H]CPX binding inhibition = 42 ± 7% |
| Quantified Difference | ΔAE score ≈ 0% (equivalent within error); ΔInhibition ≈ 0% (equivalent within error) |
| Conditions | CHO-K1 cell membranes stably expressing hA₁AR; [¹²⁵I]ABA agonist; AE score = % stabilization of ternary complex; inhibition = % displacement of [³H]8-cyclopentyl-1,3-dipropylxanthine |
Why This Matters
Procurement of 18b over PD-81,723 provides equivalent A₁AR allosteric pharmacology while offering a synthetically distinct scaffold (Gewald-type tetrahydrobenzo) amenable to orthogonal chemical derivatization.
- [1] Tranberg, C. E., Zickgraf, A., Giunta, B. N., Luetjens, H., Figler, H., Murphree, L. J., Falke, R., Fleischer, H., Linden, J., Scammells, P. J., & Olsson, R. A. (2002). 2-Amino-3-aroyl-4,5-alkylthiophenes: Agonist Allosteric Enhancers at Human A1 Adenosine Receptors. Journal of Medicinal Chemistry, 45(2), 382–389. Table 2, compounds 12f and 18b. View Source
